Sodium aurothiomalate is synthesized from thiomalic acid and gold(I) iodide. It falls under the category of synthetic DMARDs and is recognized for its therapeutic properties in managing autoimmune conditions. The IUPAC nomenclature for this compound is disodium;gold(1+);2-sulfidobutanedioate;hydrate, reflecting its chemical structure and composition .
The synthesis of sodium aurothiomalate involves several steps:
The synthesis can be performed under controlled conditions to ensure the stability and purity of the final product. The compound typically appears as a white to yellowish-white powder and has a molecular weight of approximately 408.09 g/mol .
The molecular structure of sodium aurothiomalate features a coordination complex where gold ions are coordinated with the sulfur atom from thiomalic acid. The compound does not possess any rings or chiral centers, making it relatively straightforward in terms of stereochemistry.
Sodium aurothiomalate participates in various chemical reactions, particularly those involving redox processes due to the presence of gold ions. The compound can undergo hydrolysis and can react with various biological molecules, leading to its therapeutic effects.
The stability of sodium aurothiomalate in aqueous solutions allows it to be sterilized without decomposition, making it suitable for medical applications . Its interactions with proteins and other biomolecules are crucial for its mechanism of action in treating rheumatoid arthritis.
Sodium aurothiomalate exerts its therapeutic effects primarily through the inhibition of prostaglandin synthesis, which plays a significant role in inflammation. This action leads to a suppressive effect on synovitis associated with active rheumatoid disease.
Research indicates that this compound can alter cytokine production, further contributing to its anti-inflammatory effects .
The compound exhibits stability under various conditions, which is critical for its use as an injectable medication. Its aqueous solutions are capable of undergoing Tyndallization without decomposition, ensuring sterility for clinical use .
Sodium aurothiomalate is primarily used in clinical settings as a DMARD for treating rheumatoid arthritis. Its ability to modify disease progression makes it a valuable option for patients who do not respond adequately to conventional therapies. Additionally, ongoing research explores its potential applications in other autoimmune disorders due to its immunomodulatory properties .
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3